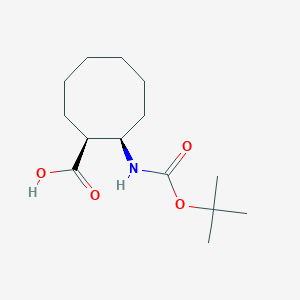

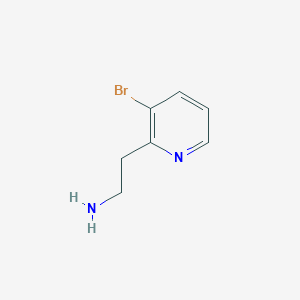

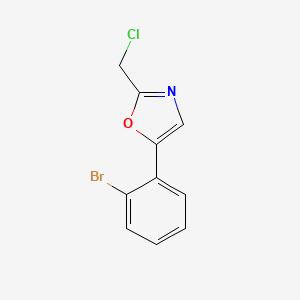

5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Overview

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, chemical stability, and reactivity.Scientific Research Applications

Synthesis and Reactivity

- 5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is used as a reactive scaffold in synthetic chemistry. Its halomethyl variants, particularly the chloromethyl and bromomethyl analogues, are utilized for synthesizing a variety of oxazoles, offering pathways for creating compounds with potential medicinal properties (Patil & Luzzio, 2016).

Biological and Pharmacological Activity

- Certain oxazole derivatives, which could include structures similar to 5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, have shown antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Safonov & Panasenko, 2022).

- Some oxazole compounds have been evaluated for anticancer activities, providing a basis for further research into their potential as therapeutic agents (Zyabrev et al., 2022).

Material Science and Chemistry

- Oxazole-containing π-conjugated polymers have been synthesized and characterized for their optical and electrochemical properties, suggesting potential applications in material science (Yamamoto et al., 2007).

Molecular Chemistry

- Oxazoles serve as ligands in transition metal-catalyzed asymmetric organic syntheses, demonstrating their importance in the field of coordination chemistry (Gómez et al., 1999).

Fluorescence and Spectroscopy

- Derivatives of 2,5-diaryl-1,3-oxazole, which are related to the core structure of 5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, have been studied as fluorescent probes for monitoring lipid membranes. This illustrates their utility in biophysical and biochemical research (Posokhov & Kyrychenko, 2018).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.

Future Directions

This involves predicting or suggesting future research directions. It could involve potential applications, modifications to improve efficacy, or investigations into its mechanism of action.

properties

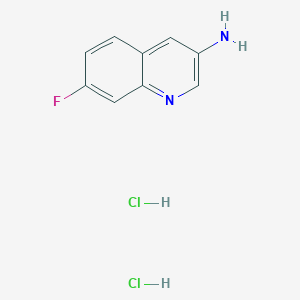

IUPAC Name |

5-(2-bromophenyl)-2-(chloromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHSDYLLRZGQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(O2)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)

![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)

![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)